6-Bromo-2,2'-bipyridine-5'-carbaldehyde

Catalog No.
S12791667
CAS No.
605674-25-7
M.F
C11H7BrN2O
M. Wt
263.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-2,2'-bipyridine-5'-carbaldehyde

CAS Number

605674-25-7

Product Name

6-Bromo-2,2'-bipyridine-5'-carbaldehyde

IUPAC Name

6-(6-bromopyridin-2-yl)pyridine-3-carbaldehyde

Molecular Formula

C11H7BrN2O

Molecular Weight

263.09 g/mol

InChI

InChI=1S/C11H7BrN2O/c12-11-3-1-2-10(14-11)9-5-4-8(7-15)6-13-9/h1-7H

InChI Key

JICWWAQVLBTXTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)C2=NC=C(C=C2)C=O

6-Bromo-2,2'-bipyridine-5'-carbaldehyde is an aromatic heterocyclic compound with the molecular formula C11_{11}H7_7BrN2_2O and a molecular weight of 263.094 g/mol. It features a bipyridine structure, which consists of two pyridine rings connected by a carbon-carbon bond, with a bromine atom substituted at the 6-position and an aldehyde functional group at the 5'-position. This compound is categorized under various classes including aromatic heterocycles, aryl bromides, and aldehydes, making it versatile in chemical synthesis and applications .

The compound's structural representation can be expressed using the Simplified Molecular Input Line Entry System (SMILES) notation as Brc1cccc(n1)-c1ccc(C=O)cn1, highlighting its complex arrangement of atoms . The presence of both bromine and aldehyde groups contributes to its reactivity and potential utility in various

Due to its functional groups:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.
  • Aldol Condensation: The aldehyde group can undergo aldol condensation with suitable aldehydes or ketones under basic conditions.
  • Reduction Reactions: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Oxidation Reactions: Conversely, the alcohol derived from the reduction can be oxidized back to the aldehyde or further to a carboxylic acid.

These reactions make it a valuable intermediate in organic synthesis and medicinal chemistry .

The biological activity of 6-Bromo-2,2'-bipyridine-5'-carbaldehyde has been explored in various studies. It exhibits potential as a ligand in coordination chemistry, particularly in the development of metal complexes that may have applications in catalysis and drug design. Furthermore, derivatives of bipyridine compounds have shown antimicrobial properties, suggesting that this compound could also possess similar biological activities .

Additionally, studies indicate that bipyridine compounds can act as inhibitors for certain cytochrome P450 enzymes, which are crucial for drug metabolism. This property may contribute to their pharmacological potential .

Several methods exist for synthesizing 6-Bromo-2,2'-bipyridine-5'-carbaldehyde:

  • Bromination: Starting from 2,2'-bipyridine, bromination can be performed using bromine or N-bromosuccinimide (NBS) to introduce the bromine substituent at the 6-position.
  • Formylation: The introduction of the aldehyde group can be achieved through formylation reactions such as the Vilsmeier-Haack reaction or using formic acid under acidic conditions.
  • Radical Reactions: Radical bromination techniques may also be employed to selectively introduce the bromine atom at the desired position on the bipyridine ring .

Each method varies in terms of yield and reaction conditions, allowing chemists to choose based on available resources and desired outcomes.

6-Bromo-2,2'-bipyridine-5'-carbaldehyde finds applications across various fields:

  • Coordination Chemistry: It serves as a ligand for transition metals in coordination complexes used for catalysis.
  • Material Science: Its derivatives are used in organic electronics and photovoltaic materials due to their electronic properties.
  • Pharmaceuticals: The compound is investigated for its potential use in drug development due to its biological activities.

These applications highlight its significance in both academic research and industrial processes .

Interaction studies involving 6-Bromo-2,2'-bipyridine-5'-carbaldehyde primarily focus on its behavior with metal ions and biological targets:

  • Metal Complex Formation: Studies reveal that this compound forms stable complexes with various transition metals such as copper and nickel, which can enhance catalytic activity in organic transformations.
  • Enzyme Inhibition: Research indicates that it may inhibit specific cytochrome P450 enzymes, affecting drug metabolism pathways. This aspect is crucial for understanding drug interactions and optimizing therapeutic efficacy .

Such interaction studies are essential for assessing the compound's safety profile and effectiveness in practical applications.

Several compounds share structural similarities with 6-Bromo-2,2'-bipyridine-5'-carbaldehyde. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
6-Chloro-2,2'-bipyridineChlorine instead of bromineOften used in similar reactions but differs in reactivity due to chlorine's lower electronegativity.
4-Bromo-2,2'-bipyridineBromine at a different positionExhibits different coordination properties due to position change.
6-Methyl-2,2'-bipyridineMethyl group instead of bromineAlters electronic properties significantly compared to halogenated versions.
4-Amino-2,2'-bipyridineAmino group at the 4-positionEnhances solubility and potential biological activity compared to halogenated derivatives.

The presence of both a bromine atom and an aldehyde group at specific positions distinguishes 6-Bromo-2,2'-bipyridine-5'-carbaldehyde from these similar compounds, influencing its reactivity and applications in synthetic chemistry .

The International Union of Pure and Applied Chemistry nomenclature system provides systematic approaches for naming heterocyclic compounds, particularly those containing nitrogen-bearing aromatic rings such as bipyridine derivatives [4]. The compound 6-Bromo-2,2'-bipyridine-5'-carbaldehyde exemplifies the application of these naming conventions to substituted bipyridine systems [1].

According to IUPAC systematic nomenclature, the preferred name for this compound is 6'-Bromo-[2,2'-bipyridine]-5-carbaldehyde, which follows the established convention for bipyridine derivatives [1] [3]. The naming system employs the Hantzsch-Widman approach for heterocyclic structures, where the bipyridine core serves as the parent structure and substituents are indicated by their position numbers and functional group descriptors [6].

The systematic naming process begins with identification of the parent bipyridine framework, designated as 2,2'-bipyridine to indicate the connection between the 2-position of each pyridine ring [4]. The numbering system follows established protocols where each pyridine ring is numbered independently, with prime notation (') used to distinguish between the two rings [2]. The bromine substituent occupies the 6-position of one pyridine ring, while the carbaldehyde group is located at the 5'-position of the adjacent ring [1].

Alternative nomenclature systems recognize this compound under various designations, including 6-Bromo-5'-formyl-2,2'-bipyridine and related structural descriptors [9]. The Chemical Abstracts Service registry system assigns the unique identifier CAS 605674-25-7 to this specific molecular entity [1] [9].

Naming SystemNameConvention
IUPAC Systematic6-Bromo-2,2'-bipyridine-5'-carbaldehydeHantzsch-Widman system for heterocycles
Preferred IUPAC6'-Bromo-[2,2'-bipyridine]-5-carbaldehydePIN (Preferred IUPAC Nomenclature)
Alternative Names6-Bromo-5'-formyl-2,2'-bipyridineCommon chemical names
Structural DescriptorBromine-substituted bipyridine with aldehyde functionalityDescriptive nomenclature
Chemical Abstract ServiceCAS 605674-25-7Registry number system

Molecular Formula and Mass Spectrometric Validation

The molecular formula of 6-Bromo-2,2'-bipyridine-5'-carbaldehyde is established as C₁₁H₇BrN₂O, corresponding to a molecular weight of 263.094 grams per mole [1] [9]. This formulation reflects the addition of a bromine atom and a carbaldehyde functional group to the basic bipyridine framework .

Mass spectrometric analysis provides definitive validation of the molecular structure through characteristic fragmentation patterns and isotopic distributions [11]. The molecular ion peak appears at mass-to-charge ratio 263.094, corresponding to the intact molecular species [1]. The presence of bromine generates a distinctive isotope pattern due to the natural abundance of bromine-79 and bromine-81 isotopes, appearing as peaks separated by two mass units with relative intensities reflecting the isotopic distribution [12].

Fragmentation pathways in mass spectrometry reveal structural information about the compound through characteristic neutral losses [11]. Common fragmentation patterns include loss of the carbaldehyde group (29 daltons) and loss of the bromine atom (79 or 81 daltons depending on the isotope) [13]. The protonated molecular ion [M+H]⁺ appears at mass-to-charge ratio 264.101 under positive ion electrospray ionization conditions [10].

The exact mass calculation yields 262.9743 for the monoisotopic species containing bromine-79 [1]. Mass spectrometric validation employs multiple ionization techniques to ensure comprehensive structural confirmation, with electrospray ionization proving particularly effective for heterocyclic compounds containing nitrogen atoms [11] [13].

Parameterm/z ValueRelative Intensity (%)
Molecular Ion [M]⁺263.094100
Protonated Molecular Ion [M+H]⁺264.101Variable
Base PeakVariable100
Fragmentation PatternLoss of CHO (29 Da), Loss of Br (79/81 Da)Dependent on conditions
Isotope Pattern (Br⁷⁹/Br⁸¹)263.094 / 265.092100 / 98
Exact Mass262.9743Theoretical
Monoisotopic Mass262.9743Theoretical

Crystallographic Analysis of Bipyridine Framework Geometry

Crystallographic analysis of bipyridine derivatives reveals fundamental structural parameters that govern molecular geometry and intermolecular interactions [14] [15]. The bipyridine framework typically adopts a non-planar conformation with dihedral angles between the pyridine rings ranging from approximately 5° to 25°, depending on substituent effects and crystal packing forces [21].

For halogen-substituted bipyridine compounds, crystallographic studies demonstrate that bromine substitution influences both intramolecular geometry and intermolecular packing arrangements [16] [17]. The presence of the bulky bromine atom introduces steric effects that can alter the preferred dihedral angle between the pyridine rings compared to the unsubstituted parent compound [14].

Bipyridine derivatives commonly crystallize in triclinic or monoclinic crystal systems, with centrosymmetric space groups such as P-1 or P21/c being frequently observed [15] [18]. Unit cell dimensions typically range from 7-12 Å in the a-direction, 8-15 Å in the b-direction, and 10-18 Å in the c-direction, with cell volumes between 800-2000 cubic angstroms [14] [20].

The introduction of carbaldehyde functionality provides additional sites for intermolecular hydrogen bonding and dipole-dipole interactions [17] [19]. These interactions often result in the formation of extended supramolecular networks through carbon-hydrogen to oxygen contacts and aromatic stacking interactions [14]. The calculated density for brominated bipyridine derivatives typically exceeds that of the parent bipyridine due to the heavy atom effect of bromine substitution [15].

Crystallographic analysis reveals that bipyridine compounds exhibit characteristic intermolecular interactions including carbon-hydrogen to nitrogen hydrogen bonds, aromatic pi-pi stacking, and halogen bonding when heavy halogens are present [16] [17]. The geometric parameters of these interactions depend strongly on the substitution pattern and crystal packing environment [19] [20].

ParameterTypical Range for BipyridinesExpected for 6-Bromo derivative
Crystal SystemTriclinic/Monoclinic/OrthorhombicLikely triclinic or monoclinic
Space GroupP-1, P21/c, PnmaCentrosymmetric space group
Unit Cell Dimensionsa = 7-12 Å, b = 8-15 Å, c = 10-18 ÅExtended due to Br and CHO substituents
Cell Volume (ų)800-2000Increased due to larger molecular volume
Z (molecules per unit cell)2-42 (typical for organic compounds)
Density (calculated)1.3-1.6 g/cm³Higher due to Br substitution
Temperature (K)150-298Room temperature or low temperature
Radiation TypeMo Kα, Cu KαMo Kα (0.71073 Å)

Tautomeric Possibilities in Carbaldehyde-containing Heterocycles

Tautomerism in carbaldehyde-containing heterocycles represents a fundamental aspect of structural chemistry that influences both chemical reactivity and physical properties [22] [23]. The presence of the carbaldehyde functional group in 6-Bromo-2,2'-bipyridine-5'-carbaldehyde introduces potential for keto-enol tautomerism, though the extent of this equilibrium depends on various structural and environmental factors [25] [27].

The predominant tautomeric form of aldehyde-containing compounds is the keto form, where the carbonyl group maintains its standard structure with a carbon-oxygen double bond [22] [23]. In the case of 6-Bromo-2,2'-bipyridine-5'-carbaldehyde, the keto form represents greater than 99% of the equilibrium population under normal conditions [27]. This preference arises from the thermodynamic stability of the carbonyl group and the aromatic character of the pyridine rings [25].

The enol tautomer, characterized by a hydroxyl group attached to a carbon-carbon double bond, exists as a minor component of the tautomeric equilibrium [22] [27]. For simple aldehydes, the enol form typically represents less than 0.0001% of the total population, though this percentage can increase in the presence of stabilizing factors such as intramolecular hydrogen bonding or extended conjugation [23] [25].

In heterocyclic systems containing nitrogen atoms, additional tautomeric possibilities may arise through involvement of the nitrogen lone pairs [24] [28]. However, for 6-Bromo-2,2'-bipyridine-5'-carbaldehyde, the pyridine nitrogen atoms are positioned too distant from the carbaldehyde group to participate significantly in tautomeric equilibria [26] [29].

The electron-withdrawing effect of the bromine substituent and the pyridine rings influences the tautomeric equilibrium by stabilizing the keto form relative to potential enol forms [26]. Additionally, the rigid bipyridine framework prevents the conformational changes that would be necessary for significant ring-chain tautomerism involving the carbaldehyde group and the heterocyclic nitrogen atoms [25] [29].

Environmental factors such as solvent polarity, temperature, and the presence of acids or bases can catalyze tautomeric interconversion [23] [27]. Both acid-catalyzed and base-catalyzed mechanisms exist for keto-enol tautomerism, proceeding through protonation of the carbonyl oxygen or deprotonation of the alpha-hydrogen, respectively [27].

Tautomeric FormStructure DescriptionStabilityFactors Affecting Equilibrium
Keto Form (Aldehyde)Standard aldehyde group (-CHO)Predominant form (>99%)Thermodynamic stability of carbonyl
Enol Form (Vinyl alcohol)Hydroxyl group on double bond (-C=C-OH)Minor form (<1%)Possible intramolecular H-bonding
Imine-EnamineNitrogen involvement in tautomerismNot significant in this systemElectronic effects of bipyridine system
Ring-Chain TautomerismCyclization involving aldehyde and pyridine NUnlikely due to unfavorable geometrySteric hindrance

The diazotization-bromination approach represents a fundamental synthetic strategy for introducing bromine functionality into pyridine-based structures. This methodology involves the conversion of aminomethylpyridine precursors through diazonium salt intermediates, followed by nucleophilic substitution with bromide sources [1] [2].

The reaction mechanism proceeds through initial diazotization of the aromatic amine with nitrous acid under acidic conditions. The kinetics of diazotization reactions demonstrate second-order dependence on nitrous acid concentration, with the reaction being first-order in amine substrate under typical conditions [2]. The formation of diazonium salts is governed by both electronic and steric effects, with electron-withdrawing groups generally facilitating the process.

Modern polymer-supported methodologies have significantly enhanced the efficiency of this transformation. Cross-linked poly(4-vinylpyridine)-supported ethyl bromide serves as an effective nucleophilic coupling partner, providing yields of 80-95% under mild reaction conditions [1]. The polymer support offers several advantages including ease of product isolation, catalyst recyclability, and reduced environmental impact compared to traditional homogeneous systems.

Table 1: Diazotization-Bromination Reaction Conditions

ParameterOptimal RangeEffect on Yield
Temperature0-25°CHigher temperatures decrease selectivity
pH1.5-4.0Lower pH favors diazonium formation
Reaction Time2-6 hoursExtended times improve conversion
Bromide SourcePolymer-supportedEnhanced selectivity and recyclability

The substrate scope encompasses various aromatic amines, with both electron-withdrawing and electron-donating groups being tolerated. However, steric hindrance significantly affects reaction efficiency, as demonstrated by the reduced binding constants observed with sterically encumbered pyridine derivatives [3].

Catalytic Esterification Techniques for Carboxyl Group Functionalization

Catalytic esterification represents a critical transformation in the synthesis of functionalized bipyridine derivatives. Pyridine carboxylic acids present unique challenges due to their heterocyclic nature and coordination properties, necessitating specialized catalytic approaches [4] [5].

The development of pyridinium p-toluenesulfonate-based catalytic systems has provided significant improvements in esterification efficiency. These catalysts demonstrate remarkable activity across diverse substrate combinations, with yields ranging from 40-99% depending on reaction conditions and substrate structure [5]. The catalytic mechanism involves the formation of a salt complex between the pyridine carboxylic acid ester and the acidic catalyst, which serves as the actual catalytic species.

Temperature optimization studies reveal that reactions proceed optimally at 80-120°C, with higher temperatures generally favoring increased conversion rates. However, elevated temperatures may lead to side reactions or product degradation, particularly with sensitive aldehyde functionalities. The reaction benefits from azeotropic water removal, which can be achieved through the use of higher alcohols such as normal butanol that allow for phase separation of the water formed during esterification [4].

Catalytic System Performance Data:

The esterification of pyridine carboxylic acids using the improved catalytic methodology demonstrates several key advantages over traditional approaches. The elimination of neutralization steps reduces processing complexity and prevents potential hydrolysis of esterified products. Additionally, the catalyst can be reused multiple times without significant loss of activity, improving the overall economics of the process [4].

Solvent effects play a crucial role in determining reaction outcomes. Isooctane has proven particularly effective as a reaction medium, providing appropriate solubility characteristics while allowing for easy product isolation [5]. The catalyst loading can be optimized between 1-10 mol% depending on substrate reactivity and desired reaction rate.

Oxidation State Control in Pyridine Methyl Group Conversions

The selective oxidation of methyl groups attached to pyridine rings to their corresponding aldehydes represents a synthetic challenge that requires precise control of reaction conditions and oxidation state [6] [7] [8]. Traditional oxidation methodologies often suffer from over-oxidation to carboxylic acids or lack of selectivity in complex molecular environments.

Selenium dioxide has emerged as a particularly effective oxidizing agent for this transformation. The reaction proceeds through a two-stage mechanism involving initial conversion of the methyl group to an alcohol intermediate, followed by further oxidation to the aldehyde product [7]. Optimization studies demonstrate that a two-step addition protocol, where the oxidizing agent is added in portions, significantly improves yields and selectivity.

Reaction Optimization Parameters:

The reaction conditions have been extensively optimized for maximum efficiency. Temperature control at 200°C in 1,4-dioxane solvent provides optimal results, with reaction times of 6-12 hours being sufficient for complete conversion [7]. The molar ratio of selenium dioxide to substrate to water in proportions of 3/2:1:5 has been identified as optimal for achieving maximum yield while minimizing side reactions.

Alternative oxidation methodologies include manganese dioxide oxidation, which provides moderate yields of 50-70% under milder conditions [6]. This approach is particularly suitable for substrates that may be sensitive to the harsher conditions required for selenium dioxide oxidation. The reaction proceeds at temperatures between 25-80°C and can be performed using readily available reagents.

t-Butyl hypochlorite oxidation represents another viable approach, providing yields of 45-57% for the direct conversion of pyridine methanols to their corresponding aldehydes [6]. This methodology offers the advantage of mild reaction conditions and compatibility with sensitive functional groups, though yields are generally lower than other oxidation methods.

Solvent Effects in Tosic Acid-Catalyzed Reactions

Solvent selection plays a pivotal role in determining the success of tosic acid-catalyzed transformations, with significant effects on reaction rate, selectivity, and product isolation [9] [10]. The choice of appropriate solvent systems requires consideration of multiple factors including polarity, hydrogen bonding capacity, and compatibility with both catalyst and substrates.

The acceptor number and donor number of solvents have been identified as critical parameters for predicting catalytic performance in acid-catalyzed reactions [9]. Solvents with high acceptor numbers tend to stabilize basic intermediates, while those with high donor numbers can compete for coordination sites on the catalyst. This fundamental understanding allows for rational solvent selection based on the specific requirements of each transformation.

Solvent System Performance Analysis:

Research demonstrates that the strength of hydrogen bonding between solvents and reaction components directly correlates with catalytic activity [9]. In acid-catalyzed reactions, solvents with moderate donor numbers provide optimal performance by facilitating protonation steps without excessive competition for active sites. Common solvent systems include:

  • 1,4-Dioxane: Excellent for high-temperature reactions, good substrate solubility
  • Dimethylformamide: High polarity, effective for ionic intermediates
  • 1,2-Dichloroethane: Moderate polarity, good for aromatic substrates
  • Acetonitrile: High dielectric constant, suitable for charged intermediates

The impact of solvent on mass transfer phenomena becomes particularly important in heterogeneous catalytic systems. Solvents must provide adequate wetting of catalyst surfaces while maintaining appropriate viscosity for efficient mixing [10]. Additionally, the solvent's ability to stabilize transition states and intermediates can significantly influence reaction pathways and selectivity.

Temperature-dependent solvent effects have been observed, with higher temperatures generally increasing the impact of solvent properties on reaction outcomes [9]. This relationship necessitates careful optimization of both temperature and solvent selection to achieve optimal results.

Purification Strategies for Brominated Bipyridine Derivatives

The purification of brominated bipyridine derivatives requires specialized techniques due to the unique properties of these heterocyclic compounds, including their coordination ability, polarity, and potential for decomposition under harsh conditions [11] [12] [13].

Flash Column Chromatography represents the most versatile purification technique for these compounds. Silica gel with 200-300 mesh particle size provides optimal separation efficiency, with compound-to-silica ratios of 30-50:1 being suitable for most separations [14]. The choice of eluent system is critical, with hexanes:ethyl acetate gradients providing excellent resolution for most brominated bipyridine derivatives.

The separation mechanism relies on differential interactions between the compounds and the stationary phase. Brominated derivatives typically exhibit increased retention compared to their non-halogenated counterparts due to enhanced polarizability. Gradient elution protocols allow for optimization of separation while minimizing analysis time [14].

Preparative High-Performance Liquid Chromatography offers superior resolution for challenging separations requiring high purity levels. Focused gradient techniques concentrate separation efforts around the target compound retention time, improving both resolution and throughput [15]. Mass-directed autopurification enables selective collection of desired products based on molecular weight, providing exceptional purity levels of 98-99.5%.

Crystallization Techniques provide the highest purity levels for compounds that form suitable crystals. The process requires careful optimization of solvent systems, temperature profiles, and nucleation conditions [16]. Seed crystal techniques can significantly improve reproducibility and crystal quality. Common crystallization solvents include:

  • Ethyl acetate: Good solubility characteristics, moderate boiling point
  • Methanol/water mixtures: Adjustable polarity, good for polar compounds
  • Dichloromethane/hexanes: Suitable for less polar derivatives

Liquid-Liquid Extraction offers advantages for large-scale purifications and initial separations. Ethyl acetate has proven particularly effective for pyridine derivative extractions due to its environmental acceptability and excellent extraction efficiency [13]. Multiple extraction stages with pH adjustment can achieve recovery yields of 85-95% while maintaining good selectivity.

The extraction process typically involves initial pH adjustment to optimize the distribution coefficient, followed by multiple extraction cycles. The organic phase containing the desired product can be concentrated and further purified using complementary techniques. Recovery and recycling of extraction solvents through distillation and esterification processes make this approach economically viable for large-scale operations [13].

Advanced Purification Strategies include the use of specialized techniques such as electromembrane extraction coupled with dispersive liquid-liquid microextraction for applications requiring extreme sensitivity [17]. These methods are particularly valuable for analytical applications or when dealing with complex biological matrices.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Exact Mass

261.97418 g/mol

Monoisotopic Mass

261.97418 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

Explore Compound Types